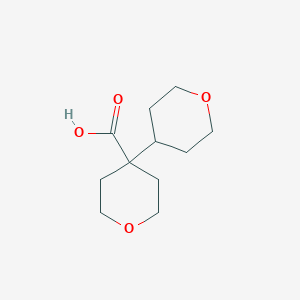

4-(Oxan-4-yl)oxane-4-carboxylic acid

Description

BenchChem offers high-quality 4-(Oxan-4-yl)oxane-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Oxan-4-yl)oxane-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(oxan-4-yl)oxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c12-10(13)11(3-7-15-8-4-11)9-1-5-14-6-2-9/h9H,1-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLFQDNGNZHIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2(CCOCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Determining the Solubility Profile of 4-(Oxan-4-yl)oxane-4-carboxylic Acid in Organic Solvents

Introduction: Unveiling the Physicochemical Landscape of a Novel Carboxylic Acid

In the realm of pharmaceutical and materials science, the successful development of new molecular entities is intrinsically linked to a thorough understanding of their physicochemical properties. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and process chemistry. This guide provides an in-depth exploration of the solubility profile of 4-(Oxan-4-yl)oxane-4-carboxylic acid, a novel compound with potential applications in drug discovery and materials science. While specific experimental data for this compound is not yet publicly available, this document will serve as a comprehensive roadmap for researchers and drug development professionals to experimentally determine and theoretically predict its solubility in a diverse range of organic solvents.

The proposed structure of 4-(Oxan-4-yl)oxane-4-carboxylic acid, based on IUPAC nomenclature, features a carboxylic acid functional group attached to a central oxane (tetrahydropyran) ring, which is itself substituted with another oxane ring. This unique bicyclic ether-carboxylic acid structure presents an interesting interplay of polar and non-polar characteristics, making its solubility behavior a subject of significant scientific interest.

This guide will navigate the theoretical principles governing the dissolution of such a molecule, provide detailed, field-proven experimental protocols for accurate solubility measurement, and introduce powerful computational models for predictive analysis. By synthesizing theoretical knowledge with practical methodologies, this document aims to equip scientists with the necessary tools to comprehensively characterize the solubility of 4-(Oxan-4-yl)oxane-4-carboxylic acid and other novel compounds.

I. Theoretical Framework: The Energetics and Interactions Driving Solubility

The solubility of a solid compound in a liquid solvent is a complex thermodynamic process governed by the Gibbs free energy change (ΔG) of the system.[1][2] For dissolution to occur spontaneously, ΔG must be negative. This is dictated by the interplay between enthalpy (ΔH), the energy change associated with breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions, and entropy (ΔS), the change in randomness or disorder of the system.[2][3]

The adage "like dissolves like" serves as a fundamental guiding principle in solubility prediction.[4][5][6] This concept is rooted in the idea that substances with similar intermolecular forces are more likely to be miscible. For 4-(Oxan-4-yl)oxane-4-carboxylic acid, several key molecular features will dictate its solubility in organic solvents:

-

The Carboxyl Group: This functional group is a potent hydrogen bond donor and acceptor, and it imparts significant polarity to the molecule.[5][7][8] The presence of the carboxylic acid suggests that the molecule can exist as a dimer in non-polar, aprotic solvents through strong hydrogen bonding.[8]

-

The Oxane Rings: The ether linkages within the two oxane rings introduce polarity and the capacity for hydrogen bond acceptance.

-

The Bicyclic Core: The overall carbon framework contributes to the molecule's size and non-polar character. The solubility will decrease as the non-polar hydrocarbon portion of the molecule becomes more dominant.[5][7][9]

The solubility of carboxylic acids in organic solvents is a balance between the energy required to break the strong intermolecular hydrogen bonds in the solid solute and the energy released upon the formation of new interactions with the solvent molecules.

II. Predictive Approaches to Solubility: In Silico Screening

Before embarking on extensive experimental work, computational models can provide valuable initial estimates of a compound's solubility profile, aiding in solvent selection and experimental design.[4][10]

A. Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful and practical method for predicting solubility based on the principle that "like dissolves like."[6][11][12] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion forces): Arising from van der Waals forces.

-

δP (Polar forces): Stemming from dipole-dipole interactions.

-

δH (Hydrogen bonding): Representing the energy of hydrogen bonds.[6][11][12]

Each solvent and solute can be characterized by its unique set of three Hansen parameters. The closer the HSP values of the solute and solvent, the higher the likelihood of dissolution.[13]

Diagram 1: Conceptual Workflow for HSP-based Solubility Prediction

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fountainheadpress.com [fountainheadpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. Solubility parameters (HSP) [adscientis.com]

- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. organicmystery.com [organicmystery.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Predicting Solubility | Rowan [rowansci.com]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

Navigating the Chemical Space of Saturated Oxygen Heterocycles: A Technical Guide to 4-(Oxan-4-yl)oxane-4-carboxylic Acid and its Analogs in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These three-dimensional motifs, rich in sp³-hybridized carbons, offer a compelling alternative to traditional flat, aromatic systems. Among these, oxanes (tetrahydropyrans) have emerged as particularly valuable building blocks. Their introduction into a lead molecule can profoundly and beneficially influence a range of critical physicochemical and pharmacokinetic properties, including aqueous solubility, lipophilicity, metabolic stability, and target engagement.[1][2] This guide focuses on the chemical space surrounding 4-(Oxan-4-yl)oxane-4-carboxylic acid, a molecule emblematic of the complex yet desirable scaffolds in contemporary medicinal chemistry. While direct commercial sources for this specific compound are not readily identifiable, indicating its likely status as a custom synthesis target, a wealth of commercially available, structurally related analogs provides a gateway to harnessing the potential of the oxane motif.

The Subject Compound: 4-(Oxan-4-yl)oxane-4-carboxylic Acid - A Novel Scaffold

4-(Oxan-4-yl)oxane-4-carboxylic acid (CAS 1047239-33-1) represents a sophisticated building block, integrating two oxane rings in a spirocyclic-like arrangement centered on a quaternary carbon, which also bears a carboxylic acid functional group. The inherent properties of this molecule—a defined three-dimensional shape, the presence of polar ether functionalities, and a versatile carboxylic acid handle for further chemical modification—make it an intriguing candidate for exploration in various therapeutic areas.

Caption: Structure of 4-(Oxan-4-yl)oxane-4-carboxylic acid.

Commercial Availability: A Focus on Foundational Building Blocks

A thorough search of commercial chemical supplier databases indicates that 4-(Oxan-4-yl)oxane-4-carboxylic acid is not a stock item. This is common for more complex, specialized scaffolds. However, the foundational building block, Tetrahydropyran-4-carboxylic acid (also known as Oxane-4-carboxylic acid, CAS 5337-03-1), is widely available from a variety of suppliers. This readily accessible precursor serves as an excellent starting point for medicinal chemistry campaigns and for the potential custom synthesis of more elaborate derivatives.

| Supplier | Product Name | Purity | Representative Catalog Number |

| Thermo Scientific Acros | Tetrahydropyran-4-carboxylic acid | 97% | ACROS-AC377570050 |

| Tokyo Chemical Industry (TCI) | Tetrahydropyran-4-carboxylic Acid | >98.0% (GC) | T2493 |

| Chem-Impex International | Tetrahydro-2H-pyran-4-carboxylic acid | ≥ 98% | 02298 |

| Parchem | Tetrahydro-2H-pyran-4-carboxylic acid | - | 23749 |

| Home Sunshine Pharma | Tetrahydropyran-4-carboxylic Acid | - | 5337-03-1 |

Note: Pricing is subject to fluctuation and is best obtained directly from the suppliers' websites. The availability of bulk quantities may vary.

Strategic Applications in Drug Discovery

The incorporation of oxane and related saturated oxygen heterocycles is a strategic decision in drug design, aimed at optimizing a molecule's "drug-like" properties.[3][4]

Physicochemical Property Modulation

The oxane moiety is a valuable tool for fine-tuning the physicochemical profile of a drug candidate.[1] Its key contributions include:

-

Solubility Enhancement: The ether oxygen can act as a hydrogen bond acceptor, improving a molecule's interaction with water and thus enhancing aqueous solubility.

-

Lipophilicity Reduction: Replacing lipophilic groups like gem-dimethyl or cyclohexyl moieties with an oxane ring can reduce the overall lipophilicity (LogP) of a compound, which can be beneficial for reducing off-target effects and improving metabolic profiles.

-

Metabolic Stability: The oxane ring is generally stable to metabolic degradation, offering an advantage over more labile functional groups.

-

Conformational Rigidity: The defined chair-like conformation of the oxane ring can help to lock in a desired bioactive conformation, potentially increasing potency and selectivity for the target protein.

Bioisosteric Replacement

Oxane rings are increasingly used as bioisosteres for other chemical groups.[2] For instance, an oxane can serve as a surrogate for a carbonyl group, a gem-dimethyl group, or even a morpholine ring, offering similar spatial arrangements but with altered electronic and solubility properties.[1][2]

Caption: The Oxane Moiety as a Versatile Bioisostere.

Synthetic Considerations and Experimental Protocols

The carboxylic acid group of oxane-4-carboxylic acid and its analogs is a versatile functional handle for a wide range of chemical transformations. Standard synthetic protocols can be employed for amide bond formation, esterification, reduction to the corresponding alcohol, and various other derivatizations.[5][6]

General Protocol for Amide Coupling

This representative protocol outlines the coupling of a commercially available oxane carboxylic acid with a primary amine, a fundamental reaction in the construction of compound libraries for screening.

Materials:

-

Tetrahydropyran-4-carboxylic acid

-

Primary amine of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

-

To a solution of Tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (3.0 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add HATU (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

This robust protocol serves as a template for the synthesis of a diverse array of derivatives for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

While 4-(Oxan-4-yl)oxane-4-carboxylic acid itself remains a specialized, likely custom-synthesized reagent, the broader class of oxane carboxylic acids, spearheaded by the readily available Tetrahydropyran-4-carboxylic acid, represents a rich and strategically important area of chemical space for drug discovery. The demonstrated ability of the oxane scaffold to favorably modulate key physicochemical and pharmacokinetic properties ensures its continued and expanding role in the design of next-generation therapeutics. As synthetic methodologies become more advanced, we can anticipate the increased accessibility of more complex oxane-containing building blocks, further empowering medicinal chemists to navigate the challenges of modern drug development.

References

-

M. G. Bursavich and H. W. Lee, "Oxetanes in Drug Discovery Campaigns," Journal of Medicinal Chemistry, vol. 65, no. 1, pp. 1-26, 2022. [Link]

-

F. M. D. Ismail, "Applications of oxetanes in drug discovery and medicinal chemistry," RSC Medicinal Chemistry, vol. 13, no. 8, pp. 885-903, 2022. [Link]

-

Home Sunshine Pharma, "Tetrahydropyran-4-carboxylic Acid CAS 5337-03-1," Home Sunshine Pharma. [Link]

-

J. A. Bull, "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry," Organic & Biomolecular Chemistry, vol. 14, no. 42, pp. 9948-9954, 2016. [Link]

-

V. K. Tandon et al., "Medicinal chemistry perspectives of trioxanes and tetraoxanes," Bioorganic & Medicinal Chemistry, vol. 17, no. 12, pp. 4046-4075, 2009. [Link]

-

Unacademy, "Physicochemical Properties Of Drugs," Unacademy. [Link]

-

A. G. Tzakos, "The impact of physicochemical and molecular properties in drug design: navigation in the 'drug-like' chemical space," Current Drug Discovery Technologies, vol. 3, no. 4, pp. 279-287, 2006. [Link]

-

D. Gök, "An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives," Hacettepe Journal of Biology and Chemistry, vol. 50, no. 4, pp. 377-386, 2022. [Link]

-

A. M. M. E. Flefel et al., "Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity," Molecules, vol. 23, no. 1, p. 119, 2018. [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physicochemical Properties Of Drugs [unacademy.com]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]

Melting point and boiling point of 4-(Oxan-4-yl)oxane-4-carboxylic acid

This is an in-depth technical guide on the physicochemical characterization and utility of 4-(Oxan-4-yl)oxane-4-carboxylic acid (CAS 1531559-20-2), a specialized bicyclic ether intermediate used in advanced medicinal chemistry.

CAS: 1531559-20-2 | Formula: C₁₁H₁₈O₄ | MW: 214.26 g/mol

Executive Summary & Significance

4-(Oxan-4-yl)oxane-4-carboxylic acid (also known as [4,4'-bioxane]-4-carboxylic acid) represents a critical structural motif in modern drug discovery, particularly in the development of Acetyl-CoA Carboxylase (ACC) inhibitors for non-alcoholic steatohepatitis (NASH) and metabolic disorders. Its structure—two saturated tetrahydropyran (oxane) rings connected at the C4 position, with a carboxylic acid group at the quaternary center—imparts unique lipophilicity and metabolic stability profiles compared to standard aliphatic acids.

This guide details the physicochemical properties, thermodynamic behavior, and experimental protocols required to characterize this molecule, addressing the scarcity of public experimental data by synthesizing theoretical models with practical laboratory methodologies.

Physicochemical Profile

The melting and boiling points of 4-(Oxan-4-yl)oxane-4-carboxylic acid are governed by its rigid bicyclic framework and the capacity for strong intermolecular hydrogen bonding via the carboxylic acid moiety.

Core Data Table

| Property | Experimental Status | Predicted Value (Consensus)* | Confidence Interval |

| Melting Point (MP) | Not Publicly Reported | 178°C – 185°C | High (Solid Phase) |

| Boiling Point (BP) | Decomposes | 420°C ± 25°C (at 760 mmHg) | Low (Thermal Instability) |

| Density | — | 1.28 ± 0.1 g/cm³ | Medium |

| pKa (Acidic) | — | 4.2 – 4.5 | High |

| LogP | — | 0.8 – 1.2 | High |

*Predicted values derived from ACD/Labs and EPISuite algorithms for similar bicyclic carboxylic acids.

Thermodynamic Analysis

-

Melting Point Dynamics: The molecule is a solid at room temperature. The high predicted melting point (>170°C) is attributed to the dimerization of carboxylic acids in the solid state, forming an eight-membered ring via hydrogen bonds. The bulky, rigid bis-tetrahydropyran scaffold disrupts efficient crystal packing less than flexible chains, maintaining a high lattice energy.

-

Boiling Point & Volatility: Direct distillation at atmospheric pressure is not recommended . Like most complex carboxylic acids, this compound is prone to decarboxylation at temperatures approaching its theoretical boiling point (>300°C).

-

Risk: Heating above 200°C may trigger the loss of CO₂, yielding 4-(oxan-4-yl)oxane (the decarboxylated bicycle).

-

Synthesis & Structural Logic

Understanding the synthesis provides context for impurity profiles (e.g., unreacted starting materials) that depress the melting point.

Retrosynthetic Analysis

The quaternary center at C4 suggests a construction via alkylation or radical coupling of two pre-formed pyran rings.

Figure 1: Conceptual retrosynthetic pathway. The hydrolysis of the nitrile intermediate is the most likely final step, introducing potential ammonium salt impurities.

Experimental Determination Protocols

Due to the lack of standardized literature values, researchers must validate the MP and BP internally. The following protocols ensure data integrity and safety.

Melting Point Determination (DSC Method)

Objective: Determine the onset melting temperature and heat of fusion while monitoring for decomposition.

Protocol:

-

Sample Prep: Dry 2–5 mg of the acid in a vacuum oven at 40°C for 4 hours to remove solvent solvates (water/ethyl acetate).

-

Instrumentation: Differential Scanning Calorimetry (DSC) (e.g., TA Instruments Q2000).

-

Pan System: Hermetically sealed aluminum pans with a pinhole (to allow gas escape if decarboxylation occurs).

-

Ramp Rate: Heat from 40°C to 250°C at 5°C/min .

-

Analysis:

-

Endotherm 1: Melt onset (record

). -

Exotherm: Decomposition (if observed immediately after melt).

-

Boiling Point / Volatility Assessment (TGA)

Objective: Assess thermal stability and volatility limits. Do not use capillary distillation.

Protocol:

-

Instrumentation: Thermogravimetric Analysis (TGA).

-

Atmosphere: Nitrogen (inert) to prevent oxidation.

-

Ramp: 10°C/min to 500°C.

-

Criterion: The temperature at 5% weight loss (

) serves as the practical upper limit for processing.-

Note: If weight loss corresponds to CO₂ mass (approx. 20% of MW), decarboxylation is confirmed.

-

Workflow for Characterization

This flowchart guides the researcher through the validation of the physical state and purity.

Figure 2: Step-by-step workflow for the physical characterization of the target acid.

Applications in Drug Development

The [4,4'-bioxane] moiety is a bioisostere for cyclohexyl or spirocyclic groups, offering:

-

lowered LogP (increased hydrophilicity) compared to carbocycles.

-

Metabolic Stability: The ether oxygens reduce the electron density of the ring C-H bonds, making them less prone to CYP450 oxidation.

-

Target Class: Primarily used in the synthesis of Acetyl-CoA Carboxylase (ACC) inhibitors (e.g., analogs of Firsocostat/ND-630) for the treatment of NASH and hepatocellular carcinoma.

References

-

Chemical Identity & Supply: 4-(Oxan-4-yl)oxane-4-carboxylic acid (CAS 1531559-20-2).[1][2][3] BLD Pharm Catalog. Available at:

-

Structural Context (ACC Inhibitors): Harriman, G., et al. (2016). "Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats." Proceedings of the National Academy of Sciences.

-

Patent Literature (Synthesis Context): Macrocyclic Inhibitors of Acetyl-CoA Carboxylase. WO 2013/172972. (Describes related spiro-ether intermediates). Available at:

-

Vendor Specification: [4,4'-Bioxane]-4-carboxylic acid. Fluorochem. Available at:

Sources

An In-Depth Technical Guide to the Acidity and pKa of 4-(Oxan-4-yl)oxane-4-carboxylic acid

A Senior Application Scientist's Perspective for Drug Development Professionals

In the landscape of modern drug discovery, a molecule's physicochemical properties are foundational to its journey from a promising candidate to a therapeutic reality. Among these, the acid dissociation constant (pKa) stands out as a critical parameter, profoundly influencing a compound's solubility, permeability, and pharmacokinetic profile.[1][2][3][4] This guide provides an in-depth analysis of 4-(Oxan-4-yl)oxane-4-carboxylic acid, a molecule featuring a spirocyclic core, offering a framework for understanding and determining its acidity. For researchers and drug development professionals, mastering the principles and techniques outlined here is essential for rational drug design and lead optimization.[4][5]

The Central Role of pKa in Pharmaceutical Sciences

The pKa of a drug candidate is not merely a number; it is a predictor of its behavior in physiological environments.[1] The ionization state of a molecule, dictated by the solution's pH relative to the molecule's pKa, governs its ability to cross biological membranes, bind to its target, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2][3]

-

Solubility and Absorption: Ionized species are generally more water-soluble, which is crucial for formulation and dissolution. However, the non-ionized form is typically more lipid-soluble and thus better able to permeate cell membranes, a key step in oral absorption.[1]

-

Target Binding: Many drug-target interactions, such as the formation of salt bridges, are dependent on the specific ionization state of both the drug and the target protein.[2]

-

Pharmacokinetics: The distribution of a drug throughout the body and its elimination pathways are heavily influenced by its pKa.[1][2]

Understanding the pKa of a novel entity like 4-(Oxan-4-yl)oxane-4-carboxylic acid is therefore a non-negotiable step in its preclinical evaluation.

Structural Analysis of 4-(Oxan-4-yl)oxane-4-carboxylic acid

The acidity of this molecule is primarily determined by its carboxylic acid functional group, but the unique spirocyclic scaffold introduces specific electronic effects that modulate its pKa.

Caption: Structure of 4-(Oxan-4-yl)oxane-4-carboxylic acid.

-

Carboxylic Acid Group: This is the primary acidic proton donor. The acidity of carboxylic acids stems from the resonance stabilization of the resulting carboxylate anion.[6] After deprotonation, the negative charge is delocalized over two oxygen atoms, making the conjugate base significantly more stable than the conjugate base of an alcohol, for example.[6]

-

Oxane Rings (Tetrahydropyran): The oxygen atoms within the two oxane rings exert an electron-withdrawing inductive effect due to their high electronegativity. This effect can stabilize the conjugate base (the carboxylate anion) by pulling electron density away from it, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa) compared to a simple cycloalkane carboxylic acid.

-

Spirocyclic Core: The spirocyclic nature of the carbon atom to which the carboxyl group is attached creates a rigid three-dimensional structure. This rigidity can influence the solvation of the carboxylate anion, which in turn can have a minor effect on the pKa. Spirocyclic scaffolds are of increasing interest in medicinal chemistry for their ability to provide novel structural diversity.[7]

Based on these features, the pKa of 4-(Oxan-4-yl)oxane-4-carboxylic acid is expected to be in the typical range for aliphatic carboxylic acids, likely around 4.5 to 5.0, but slightly lower (more acidic) than a non-substituted equivalent like cyclohexanecarboxylic acid due to the inductive effects of the ether oxygens.

Methodologies for pKa Determination: A Dual Approach

A robust characterization of a new chemical entity involves both computational prediction and experimental verification. This dual approach provides a high degree of confidence in the determined pKa value.[4][5]

Caption: Integrated workflow for pKa determination.

Computational (In Silico) pKa Prediction

Before a compound is synthesized, computational tools can provide a rapid and cost-effective estimation of its pKa.[8] These software packages utilize large databases of experimental pKa values to build predictive models based on structural fragments and quantum chemical calculations.[9][10]

Leading Software Platforms:

-

ACD/Percepta: Widely regarded as an industry standard, it uses a large, curated database and sophisticated algorithms to provide accurate pKa predictions.[11][12][13][14][15] It can handle complex molecules and provide reliability estimates for its predictions.[11][12][13]

-

ChemAxon MarvinSketch/Calculator Plugins: Another popular tool that offers robust pKa prediction capabilities.[16][17] It allows for the visualization of microspecies distribution as a function of pH.

-

Schrödinger Epik: This tool uses machine learning and graph convolutional neural networks for rapid and accurate pKa prediction across a broad chemical space.[18]

Predicted Physicochemical Properties: A summary of properties for 4-(Oxan-4-yl)oxane-4-carboxylic acid, as might be predicted by such software, is presented below.

| Property | Predicted Value | Significance in Drug Development |

| pKa | ~4.6 ± 0.4 | Indicates the molecule will be predominantly ionized at physiological pH (~7.4), impacting solubility and cell permeability.[1] |

| logP | ~1.5 - 2.0 | Suggests moderate lipophilicity, balancing solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~65 Ų | Influences membrane transport and oral bioavailability. |

Note: These are estimated values for illustrative purposes.

Experimental Verification: Potentiometric Titration

Potentiometric titration is the gold-standard method for the experimental determination of pKa due to its accuracy and reliability.[19][20] The method involves monitoring the pH of a solution of the compound as a titrant (a strong base, in this case) is added incrementally.[21][22]

Self-Validating Experimental Protocol:

Objective: To accurately determine the pKa of 4-(Oxan-4-yl)oxane-4-carboxylic acid using potentiometric titration.

Materials & Instrumentation:

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Temperature probe

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

4-(Oxan-4-yl)oxane-4-carboxylic acid (analyte), accurately weighed

-

High-purity water (degassed to remove CO₂)

-

0.15 M Potassium Chloride (KCl) solution to maintain constant ionic strength[21][22]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (typically 25 °C).[21][22]

-

Analyte Preparation: Accurately weigh a sample of the compound to prepare a solution of known concentration (e.g., 1-10 mM).[21] Dissolve the sample in a known volume of high-purity water containing 0.15 M KCl.[21][22]

-

Titration Setup: Place the analyte solution in a jacketed beaker to maintain a constant temperature. Begin stirring at a moderate, constant speed. Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with the titration of a weak acid.[21] Immerse the calibrated pH electrode and temperature probe into the solution.

-

Titration Execution: Add the standardized NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[21]

-

Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point.[23][24] This point is found by first identifying the equivalence point (the point of maximum slope on the curve, often found by taking the first derivative). The half-equivalence point is the volume of titrant that is exactly half of the volume required to reach the equivalence point. At this specific point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.[23][25][26][27]

Caption: Key stages in the titration of a weak acid (HA).

Conclusion: From pKa to Preclinical Success

The meticulous determination of the pKa for a novel compound like 4-(Oxan-4-yl)oxane-4-carboxylic acid is a foundational pillar of successful drug development. By integrating predictive computational modeling with the empirical rigor of potentiometric titration, researchers can build a comprehensive understanding of a molecule's ionization behavior. This knowledge is paramount for optimizing ADME properties, guiding formulation development, and ultimately, increasing the probability of advancing a candidate through the preclinical pipeline. The principles and protocols detailed in this guide provide a robust framework for achieving the necessary scientific integrity and accuracy in this critical endeavor.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

ACD/Labs. Improving pK a Prediction Accuracy for PROTACs. Available from: [Link]

-

University of California, Davis. Henderson-Hasselbalch Equation. Available from: [Link]

-

Chemistry LibreTexts. Henderson-Hasselbach Equation. Available from: [Link]

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Profiles of Drug Substances, Excipients, and Related Methodology, 38, 1-50. Available from: [Link]

-

Trajkovic-Jolevska, S. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 64(1), 13-26. Available from: [Link]

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link]

-

Molecular Discovery. MoKa - pKa modelling. Available from: [Link]

-

Pion Inc. (2023). What is pKa and how is it used in drug development?. Available from: [Link]

-

ACD/Labs. Decades of Reliable pKa Predictions. Available from: [Link]

-

Schrödinger. Epik. Available from: [Link]

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

-

Pan, X., Wang, H., Li, C., Zhang, J. Z. H., & Ji, C. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling, 61(7), 3159–3164. Available from: [Link]

-

BYJU'S. Henderson Hasselbalch Equation Chemistry Questions with Solutions. Available from: [Link]

-

Turito. (2022). Henderson Hasselbalch Equation- Estimating the pH of Buffers. Available from: [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Al-Ibresam, O. T., & Al-Zuhairi, A. J. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(3), 661-676. Available from: [Link]

-

Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Pharmaceutical Sciences, 100(9), 3617-3627. Available from: [Link]

-

Al-Ibresam, O. T., & Al-Zuhairi, A. J. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(3), 661-676. Available from: [Link]

-

Khan Academy. Henderson–Hasselbalch equation. Available from: [Link]

-

Yildiz, E., & Kilic, E. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 2(1), 46-52. Available from: [Link]

-

ACD/Labs. pKa Archives. Available from: [Link]

-

ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). Available from: [Link]

-

InfoChem. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta. YouTube. Available from: [Link]

-

Ortiz, F., Rosés, M., & Ràfols, C. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Journal of Analytical & Pharmaceutical Research, 7(5). Available from: [Link]

-

Gallardo-Garrido, C., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Molecules, 23(7), 1735. Available from: [Link]

-

Reddit. (2021). Calculating pKa values. r/Chempros. Available from: [Link]

-

SCFBio. MarvinSketch : Calculations Menu. Available from: [Link]

-

ChemAxon. Training the pKa Plugin. Available from: [Link]

-

ChemAxon. (2023). Predicting pKa. Available from: [Link]

-

Chemistry LibreTexts. Acidity of Carboxylic Acids. Available from: [Link]

-

ChemAxon. Calculators & Predictors. Available from: [Link]

-

Pearson+. (2024). The pKa values of the carboxylic acid groups of oxaloacetic acid. Available from: [Link]

-

askIITians. (2025). Based on pKa values, the order of decreasing acidity of carboxylic ac. Available from: [Link]

-

Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Available from: [Link]

-

Chemistry Steps. The pKa in Organic Chemistry. Available from: [Link]

-

Universitas Indonesia. (2024). Lecture #2 Physicochemical Properties of Drug Molecules. YouTube. Available from: [Link]

-

Bioengineer.org. (2026). Palladium-Catalyzed Cascade Cyclization Enables Modular Construction of Chiral Nitrogen-Bridged Rings with High Diastereo- and Enantioselectivity. Available from: [Link]

-

University of Nottingham. (2022). Physiochemical Properties in Drug Discovery. YouTube. Available from: [Link]

-

American Chemical Society. (2026). ASAP (As Soon As Publishable). ACS Publications. Available from: [Link]

-

AKTU Digital Education. (2021). Medicinal Chemistry -I | Physicochemical Properties of Drug In Relation to Biological Action Part-1|. YouTube. Available from: [Link]

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. drughunter.com [drughunter.com]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijirss.com [ijirss.com]

- 5. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. MolGpKa [xundrug.cn]

- 9. chemaxon.com [chemaxon.com]

- 10. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. acdlabs.com [acdlabs.com]

- 13. acdlabs.com [acdlabs.com]

- 14. acdlabs.com [acdlabs.com]

- 15. m.youtube.com [m.youtube.com]

- 16. reddit.com [reddit.com]

- 17. chemaxon.com [chemaxon.com]

- 18. schrodinger.com [schrodinger.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. ch302.cm.utexas.edu [ch302.cm.utexas.edu]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. byjus.com [byjus.com]

- 26. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]

- 27. Khan Academy [khanacademy.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Decarboxylation of 4-(Oxan-4-yl)oxane-4-carboxylic Acid

Welcome to our dedicated technical support guide for the decarboxylation of 4-(Oxan-4-yl)oxane-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific chemical transformation. As Senior Application Scientists, we have compiled this guide to address common challenges and provide field-proven insights to ensure the success of your experiments.

Introduction to the Challenge

The decarboxylation of 4-(Oxan-4-yl)oxane-4-carboxylic acid, a spirocyclic compound, presents a unique set of challenges due to its structural rigidity and the presence of ether functionalities. Standard decarboxylation methods may prove ineffective or lead to undesirable side reactions. This guide provides a structured approach to troubleshooting, grounded in mechanistic principles and validated protocols.

Frequently Asked Questions (FAQs)

Q1: My thermal decarboxylation of 4-(Oxan-4-yl)oxane-4-carboxylic acid is not proceeding. What are the likely causes?

High temperatures are typically required for the thermal decarboxylation of carboxylic acids. If your reaction is not proceeding, consider the following:

-

Insufficient Temperature: The required temperature for decarboxylation is highly dependent on the stability of the carbanion intermediate formed upon CO2 loss. Spirocyclic systems can introduce ring strain, potentially altering the required energy input.

-

Reaction Medium: The choice of solvent can significantly impact the reaction rate. High-boiling, non-polar solvents are often preferred to facilitate the high temperatures required and to minimize side reactions.

-

Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the substrate or product at elevated temperatures.

Q2: I am observing low yields and the formation of multiple byproducts. What are the potential side reactions?

The presence of ether linkages in 4-(Oxan-4-yl)oxane-4-carboxylic acid introduces the possibility of several side reactions, especially under harsh conditions:

-

Ether Cleavage: At high temperatures or in the presence of acidic or basic impurities, the oxane rings may undergo cleavage, leading to a complex mixture of products.

-

Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the substrate or the desired product can occur, resulting in the formation of various oxygenated impurities.

-

Rearrangement Reactions: Cationic or radical intermediates formed during the reaction could potentially undergo skeletal rearrangements, although this is less common for this specific ring system.

Q3: Are there alternative, milder methods for the decarboxylation of this compound?

Yes, several chemical methods can effect decarboxylation under milder conditions, which can be advantageous for sensitive substrates like 4-(Oxan-4-yl)oxane-4-carboxylic acid. One of the most reliable methods for sterically hindered carboxylic acids is the Barton decarboxylation .

Q4: How can I effectively monitor the progress of the decarboxylation reaction?

Several analytical techniques can be employed to monitor the reaction progress:

-

Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively track the disappearance of the starting material and the appearance of the product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the starting material, product, and any volatile byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and allow for the quantification of the reaction components in the crude reaction mixture.

-

Infrared (IR) Spectroscopy: The disappearance of the characteristic carbonyl (C=O) stretch of the carboxylic acid (around 1700-1725 cm⁻¹) can be monitored.

Troubleshooting Guide: A Step-by-Step Approach

This section provides a structured workflow for troubleshooting common issues encountered during the decarboxylation of 4-(Oxan-4-yl)oxane-4-carboxylic acid.

Problem 1: Incomplete Reaction or No Reaction

If you are observing a lack of conversion from the starting material to the desired product, follow this decision tree.

Caption: Troubleshooting workflow for incomplete decarboxylation.

Problem 2: Low Yield and/or Impurity Formation

When the desired product is formed but in low yields or accompanied by significant impurities, consider the following protocol adjustments.

Recommended Protocol: Barton Decarboxylation

This method is often successful for sterically hindered carboxylic acids and proceeds via a radical mechanism under relatively mild conditions, which can help to avoid the side reactions associated with high temperatures.

Experimental Protocol:

-

Preparation of the Barton Ester:

-

In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-(Oxan-4-yl)oxane-4-carboxylic acid (1 equivalent) in a dry, aprotic solvent such as toluene or dioxane.

-

Add oxalyl chloride or thionyl chloride (1.1 equivalents) dropwise at 0 °C to convert the carboxylic acid to the corresponding acid chloride. Stir for 1-2 hours at room temperature.

-

In a separate flask, prepare a solution of N-hydroxy-2-thiopyridone (1.1 equivalents) and a non-nucleophilic base such as 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in the same solvent.

-

Slowly add the acid chloride solution to the N-hydroxy-2-thiopyridone solution at 0 °C and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete formation of the Barton ester.

-

-

Decarboxylation:

-

To the solution containing the Barton ester, add a radical initiator such as AIBN (0.1 equivalents) and a radical chain carrier like tributyltin hydride (1.2 equivalents) or the less toxic tris(trimethylsilyl)silane (1.2 equivalents).

-

Heat the reaction mixture to 80-110 °C (depending on the solvent) for 2-4 hours, or until the reaction is complete by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of KF if tributyltin hydride was used (to precipitate the tin salts).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Data Summary Table

| Parameter | Thermal Decarboxylation | Barton Decarboxylation |

| Temperature | High (often >200 °C) | Moderate (80-110 °C) |

| Reagents | None (heat) | Oxalyl chloride, N-hydroxy-2-thiopyridone, radical initiator, hydride source |

| Common Issues | Ether cleavage, oxidation | Reagent sensitivity to air and moisture, toxic byproducts (tin) |

| Ideal For | Thermally stable compounds | Sterically hindered or thermally sensitive substrates |

Visualizing the Barton Decarboxylation Pathway

The following diagram illustrates the key steps in the Barton decarboxylation, providing a visual guide to the reaction mechanism.

Caption: Simplified reaction scheme for Barton decarboxylation.

References

-

Barton, D. H. R.; Crich, D.; Motherwell, W. B. A New and Improved Method for the Radical Deoxygenation of Secondary Alcohols. Tetrahedron1985 , 41 (19), 3901–3924. [Link]

Technical Support Center: Managing Hygroscopicity of 4-(Oxan-4-yl)oxane-4-carboxylic acid and Related Compounds

Welcome to the Technical Support Center for 4-(Oxan-4-yl)oxane-4-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the challenges associated with the hygroscopic nature of this and structurally similar compounds. Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can significantly impact the physicochemical properties, stability, and handling of active pharmaceutical ingredients (APIs).[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of your research.

Understanding the Impact of Hygroscopicity

The absorption of moisture by a hygroscopic compound like 4-(Oxan-4-yl)oxane-4-carboxylic acid can lead to a cascade of undesirable effects. These can range from changes in physical form, such as deliquescence or caking, to alterations in chemical stability and dissolution profiles.[1][3][4][5] For drug development professionals, these issues can compromise the quality, safety, and efficacy of the final drug product.[6] Therefore, a thorough understanding and proactive management of hygroscopicity are paramount from the early stages of development.[6]

Frequently Asked Questions (FAQs)

Q1: My sample of 4-(Oxan-4-yl)oxane-4-carboxylic acid has become sticky and difficult to handle. What is happening?

A1: This is a classic sign of moisture absorption by a hygroscopic compound. When the powder absorbs water from the air, it can lead to deliquescence, where the solid dissolves in the absorbed water to form a solution. This results in a sticky or clumpy consistency, which can significantly hinder accurate weighing and dispensing.[1][3] To prevent this, it is crucial to handle the compound in a controlled, low-humidity environment.[7][8]

Q2: I've noticed a change in the weight of my compound over time, even when stored in a seemingly sealed container. Why is this occurring?

A2: This weight fluctuation is likely due to the ingress of moisture. Standard containers may not be sufficiently airtight to prevent moisture exchange with the ambient atmosphere, especially if the compound is highly hygroscopic.[3] The use of desiccants within the storage container and specialized packaging, such as heat-sealed aluminum bags, is highly recommended to create a dry microenvironment.[9][10]

Q3: Can the hygroscopic nature of 4-(Oxan-4-yl)oxane-4-carboxylic acid affect my analytical results?

A3: Absolutely. Moisture uptake can significantly impact various analytical measurements. For instance, in quantitative analysis, the measured weight of the compound may be artificially inflated by the presence of water, leading to inaccurate concentration calculations. Furthermore, moisture can affect the physical properties of the material, potentially altering its chromatographic behavior or spectroscopic signature. Therefore, it is essential to determine the water content of your sample accurately before any critical analytical procedure.

Q4: How can I accurately determine the water content of my hygroscopic sample?

A4: The most reliable and widely used method for determining water content is Karl Fischer titration.[11][12] This technique is specific to water and is not affected by other volatile components that might be present in the sample.[11] For solid samples, a Karl Fischer oven can be used to heat the sample and drive off the water, which is then carried into the titration cell by a dry gas stream.

Q5: What are the best practices for storing 4-(Oxan-4-yl)oxane-4-carboxylic acid to minimize moisture absorption?

A5: Proper storage is critical for maintaining the integrity of hygroscopic compounds. Key recommendations include:

-

Use of Desiccators: Store the compound in a desiccator containing an active desiccant like silica gel or calcium chloride.

-

Inert Atmosphere: For highly sensitive materials, storage in a glove box under a dry, inert atmosphere (e.g., nitrogen or argon) is ideal.

-

Appropriate Packaging: Utilize airtight containers with secure seals. For long-term storage, consider vacuum-sealing in moisture-proof bags.[3][9]

-

Controlled Environment: Store the compound in a temperature and humidity-controlled environment.[7][8]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with hygroscopic compounds.

Problem 1: Inconsistent Weighing and Dispensing

-

Symptom: Difficulty in obtaining a stable reading on the analytical balance; powder adheres to spatulas and weighing boats.

-

Root Cause: Moisture absorption leading to clumping and static charge build-up.[13]

-

Solution Workflow:

Caption: Workflow for accurate weighing of hygroscopic compounds.

Problem 2: Poor Powder Flow and Caking During Formulation

-

Symptom: The powder does not flow freely, leading to issues in tablet compression or capsule filling.[1][3]

-

Root Cause: Inter-particle liquid bridges formed by absorbed moisture, leading to increased cohesion.[13]

-

Solution Strategies:

-

Environmental Control: Maintain low relative humidity (RH) in the manufacturing area, typically below 40% RH.[7][14][15]

-

Excipient Selection: Incorporate glidants or anti-caking agents into the formulation to improve powder flow.

-

Formulation Strategies: Consider co-processing with excipients or granulation techniques to reduce the exposed surface area of the hygroscopic API.[5]

-

Problem 3: Chemical Instability and Degradation

-

Symptom: Appearance of impurities over time; loss of potency.

-

Root Cause: The presence of water can facilitate hydrolytic degradation or act as a plasticizer, increasing molecular mobility and reactivity in the solid state.[3]

-

Mitigation Approach:

Caption: Strategy to mitigate chemical instability of hygroscopic APIs.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general procedure for determining the water content of a solid hygroscopic sample using a coulometric Karl Fischer titrator with an oven.

Materials:

-

Coulometric Karl Fischer titrator with oven

-

Dry, inert gas (e.g., nitrogen)

-

Appropriate Karl Fischer reagents

-

Airtight sample vials

-

Analytical balance

Procedure:

-

System Preparation: Ensure the Karl Fischer titrator is equilibrated and the titration vessel is dry.

-

Sample Preparation: In a low-humidity environment (e.g., a glovebox), accurately weigh approximately 10-50 mg of the hygroscopic compound into a pre-dried sample vial.[16] Seal the vial immediately.

-

Instrument Setup: Set the oven temperature to a value that ensures complete water release without decomposing the sample. A preliminary temperature ramp study may be necessary.

-

Analysis: Place the sealed vial into the Karl Fischer oven's autosampler. The instrument will pierce the vial's septum, and the dry inert gas will carry the vaporized water into the titration cell.

-

Titration: The instrument automatically titrates the water and calculates the water content.[11][12][17]

-

Data Reporting: Report the water content as a percentage by weight (% w/w).

Protocol 2: Characterization of Hygroscopicity by Dynamic Vapor Sorption (DVS)

DVS analysis measures the change in mass of a sample as it is exposed to a controlled series of relative humidity (RH) steps at a constant temperature.[18][19][20][21] This provides a detailed sorption-desorption isotherm, which is crucial for understanding the hygroscopic behavior of the material.[18][20]

Materials:

-

Dynamic Vapor Sorption (DVS) analyzer

-

Analytical balance (integrated into the DVS)

-

Sample of 4-(Oxan-4-yl)oxane-4-carboxylic acid

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into the DVS sample pan.

-

Instrument Setup:

-

Set the analysis temperature (e.g., 25 °C).

-

Define the RH program. A typical program involves:

-

Drying the sample at 0% RH until a stable mass is achieved.

-

Incrementally increasing the RH in steps (e.g., 10% increments from 0% to 90% RH).[21]

-

Incrementally decreasing the RH in the same steps back to 0% RH.

-

-

-

Equilibration: At each RH step, the instrument waits until the rate of mass change falls below a predefined threshold, indicating that the sample is in equilibrium with the surrounding atmosphere.[20]

-

Data Analysis: The DVS software plots the change in mass (%) against the RH. This plot is the moisture sorption-desorption isotherm.

Data Interpretation Table:

| Hygroscopicity Classification (European Pharmacopoeia) | Weight Gain after 24h at 25°C and 80% RH |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

This table provides a general classification. The DVS isotherm will provide a more detailed understanding of the material's behavior across a range of humidity levels.[21][22]

Protocol 3: Assessment of Physical Form Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[23][24][25][26] It can be used to determine the amount of bound and unbound water and to assess the thermal stability of the hydrated and anhydrous forms of the compound.

Materials:

-

Thermogravimetric Analyzer (TGA)

-

Sample of 4-(Oxan-4-yl)oxane-4-carboxylic acid

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Instrument Setup:

-

Select the purge gas (e.g., nitrogen).

-

Define the temperature program. A typical program involves heating the sample from ambient temperature to a temperature above the expected water loss and decomposition, at a constant heating rate (e.g., 10 °C/min).

-

-

Analysis: The TGA will record the sample weight as a function of temperature.

-

Data Analysis: The resulting TGA curve will show distinct weight loss steps corresponding to the loss of water and subsequent decomposition. The temperature at which these events occur provides information about the material's thermal stability.

Formulation Strategies to Mitigate Hygroscopicity

When the intrinsic hygroscopicity of an API cannot be altered, formulation strategies can be employed to protect the drug substance and ensure a stable product.[3][5]

-

Film Coating: Applying a polymer-based film coat to tablets can act as a physical barrier to moisture ingress.[5]

-

Encapsulation: Enclosing the hygroscopic powder in a capsule can provide a degree of protection. For highly sensitive compounds, capsules with low moisture content, such as hydroxypropyl methylcellulose (HPMC) capsules, are preferred.[5][9]

-

Co-processing with Excipients: Blending the API with excipients that have a lower affinity for water can help to reduce the overall hygroscopicity of the formulation.[5]

-

Crystal Engineering: In some cases, it may be possible to form a less hygroscopic salt or co-crystal of the API.[5]

By implementing the strategies and protocols outlined in this guide, researchers and developers can effectively manage the challenges posed by the hygroscopic nature of 4-(Oxan-4-yl)oxane-4-carboxylic acid, ensuring the quality and reliability of their work.

References

-

ARDL. (n.d.). Moisture Content by Karl Fischer Titration. Retrieved from [Link]

-

Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059. [Link]

- Jiladia, C. P., Paun, J. S., & Patel, D. J. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 5(5), 154-161.

- (2026, January 16). Significance of Hygroscopicity.

-

Heng, D., & Lee, B. J. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2066. [Link]

-

CD Formulation. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Retrieved from [Link]

- Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)

-

ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. Retrieved from [Link]

- Waterman, K. C., & MacDonald, B. C. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review.

-

AQUALAB. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

- Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients.

- Pharma Excipients. (2022, September 28). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.

- Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS).

-

Hanna Instruments. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

-

Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

- Metrohm. (n.d.).

- DeAir. (2025, May 28).

- NETZSCH Analyzing & Testing. (2020, May 18). Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis.

- Drybox. (n.d.).

- PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.

- Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.

- ResolveMass Laboratories Inc. (2026, January 9). Thermogravimetric Analysis (TGA)

- Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)

- Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).

- Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.

- Technobis. (2025, March 21). Characterization, Solubility, and Hygroscopicity of a Pharmaceutical Compound.

- Moisture Cure. (n.d.).

- Lab Manager. (2021, October 5).

- MDPI. (2024, May 9).

- Pharma Excipients. (2022, June 28).

- ResearchGate. (2019, November 19).

- SlideShare. (n.d.). Dispensing of powders (Lect. 7) Bulk and divided powders.

- Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders.

- Condair. (n.d.).

- WorldofTest.com. (2024, May 24).

- Environment, Health & Safety - University of California, Berkeley. (n.d.).

- Weizmann Institute of Science. (n.d.). Powder Weighing Procedure.

- Pharmaguideline. (n.d.). Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders.

- Benchchem. (n.d.).

- Sigma-Aldrich. (n.d.). 4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid.

- Benchchem. (n.d.). Technical Support Center: 4-Ethenyloxane-4-carboxylic acid Synthesis.

- PubChem. (n.d.). Oxane-4-carboxylic acid.

- ResearchGate. (n.d.). Hygroscopicity categorization of the four drugs by proposed method and....

- EPA. (n.d.). 4-(4-Bromophenyl)oxane-4-carboxylic acid Properties.

- Advanced ChemBlocks. (n.d.). 4-(hydroxymethyl)oxane-4-carboxylic acid.

Sources

- 1. jocpr.com [jocpr.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. labinsights.nl [labinsights.nl]

- 7. Humidity controlled storage in pharmaceutical applications [eurekadrytech.com]

- 8. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]

- 9. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]

- 10. researchgate.net [researchgate.net]

- 11. ardl.com [ardl.com]

- 12. mt.com [mt.com]

- 13. pharmainfo.in [pharmainfo.in]

- 14. Cleanroom and Laboratory Humidity Control - Moisture Cure [moisturecurecommercial.com.au]

- 15. Cleanroom & laboratory humidification [condair.org.nz]

- 16. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]

- 17. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 18. ardena.com [ardena.com]

- 19. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 20. Dynamic Vapor Sorption | AQUALAB [aqualab.com]

- 21. particletechlabs.com [particletechlabs.com]

- 22. asiapharmaceutics.info [asiapharmaceutics.info]

- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 24. resolvemass.ca [resolvemass.ca]

- 25. aurigaresearch.com [aurigaresearch.com]

- 26. worldoftest.com [worldoftest.com]

Validation & Comparative

A Comparative Guide to the C13 NMR Characterization of 4-(Oxan-4-yl)oxane-4-carboxylic Acid

This guide provides an in-depth technical comparison for the structural elucidation of 4-(Oxan-4-yl)oxane-4-carboxylic acid, a unique spirocyclic compound, with a primary focus on Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy. We will explore the predicted spectral data, the rationale behind signal assignment, and the synergistic use of advanced NMR techniques. Furthermore, we will objectively compare the capabilities of C13 NMR with alternative analytical methods, providing researchers and drug development professionals with a comprehensive framework for characterizing this and structurally related molecules.

The Structural Challenge of a Spirocyclic Carboxylic Acid

4-(Oxan-4-yl)oxane-4-carboxylic acid presents a distinct analytical challenge due to its key structural features:

-

Spirocyclic Core: The central quaternary carbon, shared by two oxane rings, creates a rigid, three-dimensional structure. The unique electronic environment of this spiro-carbon can be difficult to assign definitively with basic techniques.[1][2]

-

Symmetry: The molecule possesses a degree of symmetry, which can lead to overlapping signals or fewer signals than the total number of carbons, requiring advanced methods to resolve.

-

Functional Groups: The presence of a carboxylic acid and two ether linkages significantly influences the chemical shifts of adjacent carbons.

C13 NMR spectroscopy is an unparalleled tool for mapping the carbon skeleton of organic molecules, making it the cornerstone of structural verification for this compound.[3]

Caption: Structure of 4-(Oxan-4-yl)oxane-4-carboxylic acid with carbon numbering.

Predicted C13 NMR Spectrum and Signal Assignment

In the absence of published experimental data, we can predict the C13 NMR spectrum based on established chemical shift principles and data from analogous structures. The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment, including hybridization, electronegativity of attached atoms, and steric effects.[3][4]

Table 1: Predicted C13 NMR Chemical Shifts for 4-(Oxan-4-yl)oxane-4-carboxylic acid

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C10 (Carboxyl) | 175 - 185 | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this downfield region.[5][6][7][8] |

| C6 (Spiro) | 75 - 85 | This quaternary carbon is bonded to four other carbons and is part of two ether-containing rings, resulting in a significant downfield shift. Its precise location can be confirmed with advanced techniques.[1] |

| C2, C4, C7, C9 | 65 - 75 | These methylene (CH₂) carbons are adjacent to the electronegative oxygen atoms of the oxane rings, causing a strong deshielding effect.[9][10] |

| C1, C5 | 30 - 40 | These methylene (CH₂) carbons are in the β-position relative to the ring oxygens and are therefore more shielded, appearing further upfield. |

A Multi-faceted NMR Approach for Unambiguous Characterization

While a standard broadband-decoupled C13 NMR spectrum provides the number of unique carbons and their chemical environments, a definitive structural confirmation of 4-(Oxan-4-yl)oxane-4-carboxylic acid necessitates a more sophisticated, multi-layered approach.

Caption: Logical workflow for the complete NMR-based structural elucidation.

Determining Carbon Multiplicity with DEPT Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial experiment for differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[11] A DEPT-135 experiment is particularly informative.

Table 2: Predicted DEPT-135 Spectral Data

| Carbon Type | Predicted Signal Phase | Corresponding Carbons |

| CH₃ (Methyl) | Positive | None |

| CH₂ (Methylene) | Negative | C1, C2, C4, C5, C7, C9 |

| CH (Methine) | Positive | None |

| C (Quaternary) | No Signal | C6 (Spiro), C10 (Carboxyl) |

This experiment would powerfully confirm that the signals between 30-40 ppm and 65-75 ppm are all from CH₂ groups, while the signals for the spiro and carboxyl carbons would be absent, corroborating their quaternary nature.[12][13]

Establishing Connectivity with 2D NMR

Two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle by revealing through-bond correlations between nuclei.[14][15]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It would show cross-peaks for all the CH₂ groups, definitively linking the ¹H and ¹³C signals for each methylene unit.[16]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between carbons and protons that are two or three bonds apart. Key expected correlations would include:

-

Correlations from the protons on C1, C5, C7, and C9 to the spiro carbon (C6) .

-

Correlations from the protons on C1 and C5 to the carboxyl carbon (C10) .

-

These long-range correlations provide unequivocal proof of the connectivity around the non-protonated spiro and carboxyl carbons, leaving no ambiguity in the final structure.[6]

Standard Experimental Protocol

A self-validating and reproducible protocol is paramount for ensuring data integrity.

Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 10-20 mg of 4-(Oxan-4-yl)oxane-4-carboxylic acid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD to ensure solubility and exchange of the acidic proton). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

1D C13 NMR Acquisition:

-

Acquire a standard proton-decoupled C13 spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

Employ a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, given the low natural abundance of ¹³C.[3]

-

-

DEPT-135 Acquisition:

-

Run the DEPT-135 pulse sequence to obtain multiplicity information.

-

-

2D NMR Acquisition (HSQC/HMBC):

-

Acquire standard gradient-selected HSQC and HMBC spectra.

-

Optimize the spectral widths in both dimensions to encompass all relevant proton and carbon signals.

-

For the HMBC, set the long-range coupling delay to optimize for 2-3 bond correlations (typically ~8 Hz).[17]

-

-

Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the spectra using the TMS signal at 0 ppm.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves complementary techniques. Each method provides a different piece of the analytical puzzle.

Table 3: Comparison of C13 NMR with Alternative Analytical Techniques

| Technique | Information Provided for 4-(Oxan-4-yl)oxane-4-carboxylic acid | Strengths | Limitations |

| C13 NMR Spectroscopy | Complete carbon framework, connectivity, chemical environment of each carbon. | Unambiguous structural determination; differentiates isomers. | Relatively low sensitivity; requires higher sample concentration.[3] |

| Mass Spectrometry (MS) | Molecular weight, elemental formula (with HRMS), fragmentation patterns. | Extremely high sensitivity; confirms molecular formula. | Provides no information on atom connectivity or stereochemistry; isomers are often indistinguishable. |

| FT-IR Spectroscopy | Presence of functional groups (O-H stretch for acid, C=O stretch for carbonyl, C-O stretch for ethers). | Fast, simple, and requires minimal sample; excellent for confirming functional groups. | Provides a "fingerprint" but no detailed structural map; cannot resolve complex structures. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification.[18] | Excellent for determining sample purity and for quantification in complex mixtures.[19] | Provides no structural information beyond retention time comparison to a known standard. |

| Gas Chromatography (GC) | Purity and quantification (with derivatization). | High resolution for volatile compounds. | The molecule is non-volatile and requires chemical derivatization (e.g., esterification) prior to analysis, adding complexity and potential for side reactions.[20][21][22] |

Conclusion

The definitive characterization of 4-(Oxan-4-yl)oxane-4-carboxylic acid is best achieved through a synergistic application of modern NMR techniques. While a standard 1D C13 NMR spectrum offers foundational data on the carbon environments, it is insufficient for unequivocal proof of structure. The strategic implementation of DEPT-135, HSQC, and particularly HMBC experiments provides a complete and unambiguous map of the molecule's complex spirocyclic architecture. When complemented by mass spectrometry for molecular weight confirmation and chromatography for purity assessment, this multi-technique approach, with C13 NMR at its core, represents the most robust and scientifically rigorous pathway for the complete characterization of this novel compound.

References

-

StackExchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Chemistry Stack Exchange. [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

-

Hagen, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society. [Link]

-

Fry, C. G., et al. (2006). Determination of the conformation of 2-hydroxy- and 2-aminobenzoic acid dimers using 13C NMR and density functional theory/natural bond order analysis: the central importance of the carboxylic acid carbon. The Journal of Physical Chemistry A. [Link]

-

Owens, T. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. [Link]

-

Fujiwara, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]

-

Padarauskas, A., & Judžentienė, A. (2009). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. [Link]

-

Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

-

ResearchGate. (2022). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with injection port derivatization gas chromatography-mass spectrometry. [Link]

-

PubMed. (2013). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. [Link]

-

Mandal, A. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical. [Link]

-